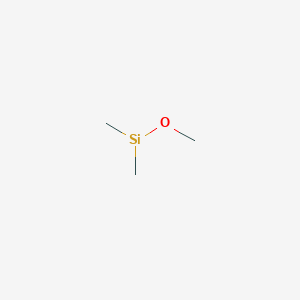
Dimethylmethoxysilan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylmethoxysilane, with the molecular formula C3H10OSi, is an organosilicon compound. It is a colorless, volatile liquid with a characteristic odor. This compound is primarily used as an intermediate in the synthesis of other organosilicon compounds and in various industrial applications.
Wissenschaftliche Forschungsanwendungen
Dimethylmethoxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: It is employed in the modification of biomolecules and surfaces for biological studies.
Medicine: It is used in the development of drug delivery systems and biomedical devices.
Industry: It is utilized in the production of silicone resins, coatings, and adhesives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethylmethoxysilane can be synthesized through several methods. One common method involves the reaction of methanol with tetramethyldisilazane. The reaction is carried out at a temperature greater than the boiling point of dimethylmethoxysilane but less than the boiling point of methanol. This ensures rapid removal of the product from the reaction mixture, minimizing undesirable side reactions .
Industrial Production Methods: In industrial settings, dimethylmethoxysilane is produced by reacting methanol with dimethylchlorosilane in the presence of a catalyst. The reaction typically occurs at elevated temperatures and pressures to achieve high yields. The product is then purified through distillation .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethylmethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form dimethylsilanediol and methanol.
Condensation: It can undergo condensation reactions to form siloxane bonds, which are essential in the production of silicone polymers.
Reduction: It can be reduced to form dimethylsilane.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Catalysts such as acids or bases.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Dimethylsilanediol and methanol.
Condensation: Siloxane polymers.
Reduction: Dimethylsilane.
Wirkmechanismus
The mechanism of action of dimethylmethoxysilane involves its ability to form siloxane bonds through hydrolysis and condensation reactions. These reactions are crucial in the formation of silicone polymers, which have unique properties such as flexibility, thermal stability, and resistance to chemical degradation. The molecular targets and pathways involved include the interaction of silanol groups with various substrates, leading to the formation of stable siloxane linkages .
Vergleich Mit ähnlichen Verbindungen
Dimethylmethoxysilane is similar to other methoxysilanes such as dimethyldimethoxysilane and methyldimethoxysilane. it is unique in its specific reactivity and applications:
Dimethyldimethoxysilane: Has two methoxy groups and is used in the synthesis of macroporous silica aerogels and dielectric silicone elastomers.
Methyldimethoxysilane: Contains one methoxy group and is used in the preparation of hollow silica nanoparticles for photodynamic and photothermal therapy.
These compounds share similar chemical properties but differ in their specific applications and reactivity, making dimethylmethoxysilane a versatile and valuable compound in various fields.
Eigenschaften
InChI |
InChI=1S/C3H9OSi/c1-4-5(2)3/h1-3H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLRQEHNDJOFQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
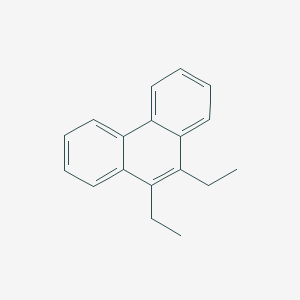
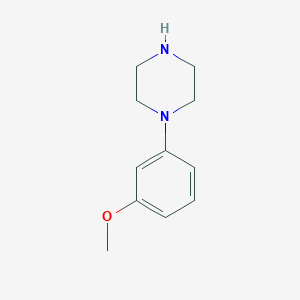
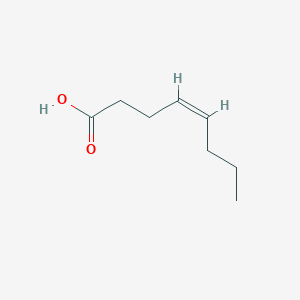

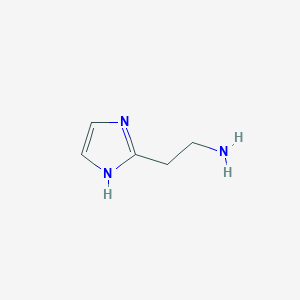
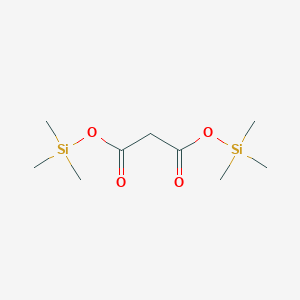
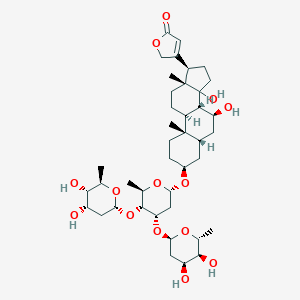
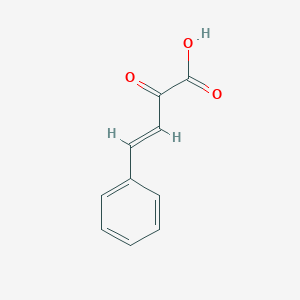


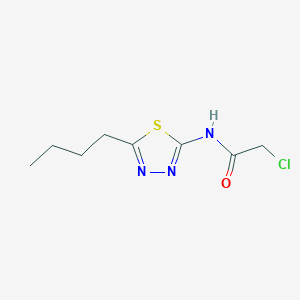
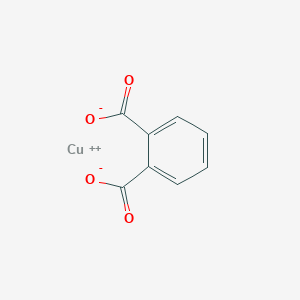
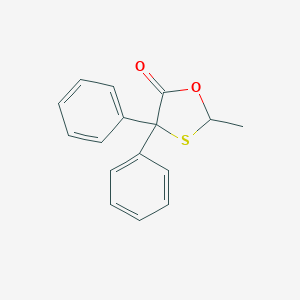
![6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B98971.png)
